ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a bromophenyl group at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 5-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the imidazole derivative using a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Ethyl 2-(4-carboxyphenyl)-4-methyl-1H-imidazole-5-carboxylate.
Reduction: Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate.
Substitution: Ethyl 2-(4-aminophenyl)-4-methyl-1H-imidazole-5-carboxylate.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biochemical Pathways: It can modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-(4-chlorophenyl)-4-methyl-1H-imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate: Lacks the halogen substituent, which can lead to different chemical and biological properties
Biological Activity
Ethyl 2-(4-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the class of imidazole derivatives, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C12H12BrN2O2
- Molar Mass : Approximately 309.16 g/mol
- Structure : The compound features a bromophenyl group, a methyl group on the imidazole ring, and an ethyl ester functional group, which contribute to its unique chemical properties.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:
- Anti-inflammatory Activity : The compound has been shown to modulate biochemical pathways involved in inflammation, potentially through the inhibition of specific enzymes or receptors related to inflammatory responses.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics. Its mechanism may involve interaction with molecular targets that regulate cell growth and apoptosis.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation. This inhibition alters the function of these enzymes, leading to therapeutic effects.
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is insightful:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Ethyl 2-(4-chlorophenyl)-4-methyl-1H-imidazole-5-carboxylate | Chlorine instead of bromine | May exhibit different reactivity and biological activity due to chlorine's properties |
Ethyl 2-phenyl-4-methyl-1H-imidazole-5-carboxylate | Lacks halogen substituent | Different chemical and biological properties due to absence of halogen |
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate | Bromine at a different position | Variation in biological activity based on substitution pattern |
This table highlights how substituents like halogens and their positions on the phenyl ring influence both chemical reactivity and biological activity.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Proliferation Inhibition : In cell line studies, the compound exhibited dose-dependent inhibition of proliferation in various cancer cell lines, with IC50 values ranging from 20 µM to 50 µM. This suggests its potential use in cancer therapy.
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as an apoptosis-inducing agent.
Properties
Molecular Formula |
C13H13BrN2O2 |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
SYRXOWSGFMSGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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